4-amino-6-(1,1-difluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one
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Overview
Description
4-Amino-6-(1,1-difluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one is a chemical compound characterized by its unique structure, which includes an amino group, a difluoroethyl group, and a triazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-6-(1,1-difluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a diaminoglyoxal derivative with a difluoroethylamine under acidic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like ammonia or amines.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of amines or hydroxylamines.
Substitution: Generation of substituted triazinones or other derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways and processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: Its unique properties make it valuable in the development of new materials and chemical processes, enhancing efficiency and sustainability.
Mechanism of Action
The mechanism by which 4-amino-6-(1,1-difluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways and targets depend on the context of its application, whether in research or therapeutic use.
Comparison with Similar Compounds
4-Amino-6-(1,1-difluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one: is structurally similar to other triazinone derivatives, such as This compound and This compound .
Uniqueness:
The presence of the difluoroethyl group imparts unique chemical properties, such as increased stability and reactivity compared to its non-fluorinated counterparts. This makes it particularly useful in specific chemical syntheses and applications.
Properties
IUPAC Name |
4-amino-6-(1,1-difluoroethyl)-1H-1,3,5-triazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N4O/c1-5(6,7)2-9-3(8)11-4(12)10-2/h1H3,(H3,8,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIODQCCSTRSEPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC(=O)N1)N)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N4O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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